molecular formula C15H18Cl2N2 B1372895 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride CAS No. 1263378-73-9

1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride

Cat. No. B1372895
CAS RN: 1263378-73-9
M. Wt: 297.2 g/mol
InChI Key: RQTQFDYXJIQNNU-UHFFFAOYSA-N
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Description

“1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride” is a chemical compound with the CAS Number: 1263378-73-9 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of “1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride” is C15H18Cl2N2 . The molecular weight is 297.22 .

Scientific Research Applications

Synthesis and Thermal Properties

  • Synthesis of Vanadyl Complexes: Azo-Schiff base compounds, synthesized from reactions involving compounds similar to 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride, were used to create vanadyl complexes. These complexes' thermal properties were investigated, revealing non-electrolytic nature and providing insights into their potential applications in various fields (Al‐Hamdani et al., 2016).

Molecular Libraries and Ring Closure Reactions

  • Diverse Molecular Libraries: Compound structures resembling 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride were utilized to generate a variety of compounds through alkylation and ring closure reactions. This demonstrates the compound's utility in creating diverse molecular libraries, which are essential for drug discovery and materials science (Roman, 2013).

Structural and Computational Analysis

  • Computational Analysis of Indole Derivatives: The indole nucleus, a key component of 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride, was analyzed using Density Functional Theory (DFT) calculations. This study on 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide provides valuable insights into the electronic properties and molecular interactions of similar compounds (Geetha et al., 2019).

Biological and Pharmacological Studies

  • Cytotoxic Activities in Cancer Cells: Similar compounds, notably hexahydroindolizino[8,7-b]indole derivatives, were studied for their cytotoxic activities in cancer cells. The research highlights the potential application of compounds related to 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride in oncological research (Bertrand et al., 2001).

Chemical Synthesis and Structural Studies

  • Synthesis of Structurally Diverse Compounds: The study on the synthesis of 3-methoxyellipticine and ellipticine, using compounds structurally similar to 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride, showcases the compound's versatility in organic synthesis, leading to complex structures with potential medicinal value (Miki et al., 2005).

Safety And Hazards

The safety measures for handling “1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride” include avoiding contact with skin and eyes, and not breathing in dust/fume/gas/mist/vapours/spray. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .

properties

IUPAC Name

1-benzyl-2,3-dihydroindol-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2.2ClH/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12;;/h1-7,10H,8-9,11,16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTQFDYXJIQNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride

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